Propan-1-amine;1,3,5-trinitrobenzene
Description
Contextualization of 1,3,5-Trinitrobenzene (B165232) as a Model Electron Acceptor in Molecular Complexation
1,3,5-Trinitrobenzene (TNB) is a quintessential electron-deficient aromatic compound. wikipedia.org The symmetrical arrangement of three powerful electron-withdrawing nitro groups significantly reduces the electron density of the benzene (B151609) ring, making it highly susceptible to attack by nucleophiles and an excellent π-electron acceptor. chemistrysteps.comnih.gov This property allows TNB to form stable charge-transfer complexes with a variety of electron-rich donors, including arenes, anilines, and aliphatic amines. wikipedia.orgwikipedia.orgacs.orgchempedia.info In these complexes, the donor molecule's highest occupied molecular orbital (HOMO) interacts with the acceptor's (TNB) lowest unoccupied molecular orbital (LUMO). nih.gov The formation of these EDA complexes is often characterized by the appearance of a new, distinct absorption band in the visible region of the electromagnetic spectrum, which is absent in the spectra of the individual components. jetir.orglibretexts.org Due to its strong acceptor properties and the distinct spectral signatures of its complexes, TNB has been extensively used as a model compound in studies of molecular complexation and reaction kinetics. acs.orgrsc.orgrsc.org
Role of Propan-1-amine as a Primary Aliphatic Amine Donor in Adduct and Complex Formation
Propan-1-amine (n-propylamine) is a primary aliphatic amine with the chemical formula CH₃(CH₂)₂NH₂. wikipedia.org The nitrogen atom in propan-1-amine possesses a lone pair of electrons, making it a classic Lewis base and an effective n-electron donor. nih.gov When mixed with an electron acceptor like 1,3,5-trinitrobenzene, propan-1-amine can participate in two primary types of interactions. Firstly, it can form an n-π electron donor-acceptor complex. researchgate.net Secondly, it can act as a nucleophile and attack the electron-deficient aromatic ring of TNB to form a covalently bonded adduct known as a σ-adduct or Meisenheimer complex. wikipedia.orgrsc.org Spectroscopic and conductivity measurements of mixtures of TNB and aliphatic amines in solvents like dimethyl sulphoxide indicate an equilibrium that produces ions: an anion formed by the attachment of an amide ion to a ring carbon and a substituted ammonium (B1175870) ion. rsc.org The specific 1:1 compound of 1-Propanamine with 1,3,5-trinitrobenzene is identified by the CAS Number 56270-20-3. chemnet.com
Historical Development and Theoretical Frameworks of Meisenheimer and Charge-Transfer Complexes
The study of the intensely colored products from reactions of nitroaromatics with bases has a rich history. These interactions lead to two principal types of complexes: Charge-Transfer (CT) complexes and Meisenheimer complexes (σ-adducts).
Charge-Transfer (CT) Complexes: These are associations where a fraction of an electron's charge is transferred between the donor and acceptor, held together by electrostatic forces rather than a full covalent bond. jetir.orgwikipedia.org The theoretical framework for these complexes describes a ground state that is primarily a non-bonding structure, with a wave function represented as ψN = aψ(A, D) + bψ(A⁻ D⁺), where 'a' is much larger than 'b'. jetir.org The hallmark of a CT complex is the appearance of a new electronic absorption band, known as the charge-transfer band. libretexts.org
Meisenheimer Complexes: These are 1:1 reaction adducts formed when a nucleophile covalently bonds to an electron-poor arene. wikipedia.orgscribd.com They are key reactive intermediates in nucleophilic aromatic substitution (SNAr) reactions. chemistrysteps.commasterorganicchemistry.com While now understood to be σ-complexes, their structure was a subject of debate for many years. The formation of these intermediates involves the temporary loss of aromaticity in the ring. researchgate.net
The timeline below outlines key historical observations that led to the modern understanding of Meisenheimer complexes.
| Year | Researcher(s) | Observation | Significance |
| 1886 | Janovski | Observed an intense violet color when mixing meta-dinitrobenzene with an alcoholic alkali solution. wikipedia.orgscribd.com | First documented observation of the characteristic color change indicating complex formation. wikipedia.orgscribd.com |
| 1895 | de Bruyn | Investigated a red substance formed from the reaction of trinitrobenzene with potassium hydroxide (B78521) in methanol. scribd.comwikiwand.com | Furthered the study of these colored adducts with a more electron-deficient arene. scribd.comwikiwand.com |
| 1900 | Jackson & Gazzolo | Reacted trinitroanisole with sodium methoxide (B1231860) and proposed a quinoid structure for the product. wikipedia.orgscribd.com | An early and influential proposal for the structure of the adduct, suggesting a specific bonding arrangement. wikipedia.orgscribd.com |
| 1902 | Jakob Meisenheimer | Isolated a stable red solid from the reaction of trinitroanisole and sodium methoxide. He demonstrated that acidifying the product regenerated the starting materials, confirming the formation of a reversible adduct. wikipedia.orgmasterorganicchemistry.comwikiwand.com | Provided definitive evidence for the structure of the complex, now named in his honor, as a stable adduct rather than a substitution product. wikipedia.orgmasterorganicchemistry.comwikiwand.com |
| 1960s | Various | The existence and structure of Meisenheimer complexes were unequivocally confirmed by NMR spectroscopy. researchgate.net | Modern analytical techniques provided definitive structural proof, solidifying their role as true reaction intermediates. researchgate.net |
Significance of Amines in Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a critical reaction for functionalizing aromatic compounds, particularly for forming aryl-amine and aryl-ether bonds. fishersci.se In this reaction, a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway. chemistrysteps.com
The presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group is crucial for the reaction to occur. chemistrysteps.com These groups activate the ring towards nucleophilic attack and, critically, stabilize the negatively charged intermediate formed upon addition of the nucleophile. chemistrysteps.comfishersci.se This resonance-stabilized intermediate is the Meisenheimer complex. chemistrysteps.commasterorganicchemistry.com
Amines are excellent nucleophiles for SNAr reactions. chemistrysteps.comfishersci.se The reaction begins with the amine attacking the carbon atom bearing the leaving group, forming the anionic Meisenheimer intermediate. masterorganicchemistry.com This step is generally the rate-determining step of the reaction. researchgate.net In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substituted product. masterorganicchemistry.com While the stepwise mechanism involving a stable Meisenheimer intermediate is common, some nucleophilic aromatic substitutions may proceed through a concerted (cSNAr) pathway where bond formation and bond breaking occur in a single transition state. nih.govntu.edu.sg The ability of amines to readily participate in these pathways makes them fundamental reagents in the synthesis of numerous pharmaceuticals, agrochemicals, and other functional organic materials. nih.gov
Properties
CAS No. |
56270-20-3 |
|---|---|
Molecular Formula |
C9H12N4O6 |
Molecular Weight |
272.21 g/mol |
IUPAC Name |
propan-1-amine;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C6H3N3O6.C3H9N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;1-2-3-4/h1-3H;2-4H2,1H3 |
InChI Key |
RJYKTOOMSFLNBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis and Formation Mechanisms of Propan 1 Amine/1,3,5 Trinitrobenzene Complexes
Methodologies for Complex and Adduct Preparation
The preparation of the propan-1-amine/1,3,5-trinitrobenzene (B165232) complex typically involves the direct reaction of the two components in a suitable solvent. The electron-deficient nature of the TNB ring, activated by three strongly electron-withdrawing nitro groups, facilitates the nucleophilic attack by the lone pair of electrons on the nitrogen atom of propan-1-amine.
Commonly employed methodologies involve mixing solutions of 1,3,5-trinitrobenzene and propan-1-amine in aprotic solvents. The choice of solvent is critical as it can influence the stability and the rate of formation of the resulting complex. Spectrophotometric techniques, such as UV-Vis spectroscopy, are often utilized to monitor the formation of the colored complex in solution. The appearance of new absorption bands in the visible region is indicative of the formation of a charge-transfer complex or a more covalently bound Meisenheimer adduct.
For the isolation of solid adducts, the reaction is typically carried out in a concentrated solution from which the product can precipitate, either directly or upon cooling or addition of a non-polar co-solvent. The stoichiometry of the isolated solid can vary, with reports of both 1:1 and 2:1 (amine:TNB) adducts for similar primary amines.
Mechanistic Pathways of Adduct and Complex Formation
The reaction between propan-1-amine and 1,3,5-trinitrobenzene is not a simple one-step process but involves a series of equilibria leading to the formation of different types of complexes and adducts.
Investigation of Meisenheimer σ-Complex Intermediates in Amine-Nitroarene Systems
The interaction between 1,3,5-trinitrobenzene and primary amines like propan-1-amine is well-characterized by the formation of Meisenheimer complexes, which are anionic σ-adducts. frontiersin.orgnih.gov These intermediates are crucial in the pathway of nucleophilic aromatic substitution reactions. The formation of a Meisenheimer complex involves the nucleophilic attack of the amine on an unsubstituted carbon atom of the TNB ring.
Initially, a zwitterionic adduct is formed, which can then be deprotonated by a second molecule of the amine acting as a base to yield the more stable anionic σ-complex, often referred to as a Meisenheimer complex. frontiersin.orgnih.gov The stability of these complexes is attributed to the delocalization of the negative charge onto the nitro groups. Spectroscopic evidence, particularly from NMR and UV-Vis spectroscopy, has been instrumental in identifying and characterizing these transient species. For instance, the appearance of characteristic new absorption bands in the visible spectrum is a hallmark of Meisenheimer complex formation.
Kinetics of Complex Formation in Solution and Solid States
Kinetic studies of the reaction between 1,3,5-trinitrobenzene and aliphatic amines in solution, particularly in dimethyl sulphoxide (DMSO), have provided valuable insights into the reaction mechanism. frontiersin.orgnih.gov These studies, often performed using stopped-flow spectrophotometry, reveal that the formation of the anionic σ-adduct can proceed through a zwitterionic intermediate, and the proton transfer step can be kinetically significant. nih.gov
Solid-state reactions between amines and nitroarenes are less commonly studied but are of interest for understanding solvent-free reaction pathways. The kinetics in the solid state are typically much slower and are influenced by factors such as crystal packing, particle size, and the presence of defects.
Table 1: General Kinetic Observations for the Reaction of TNB with Aliphatic Amines in DMSO
| Amine Type | Intermediate | Key Kinetic Features |
| Primary | Zwitterionic and Anionic σ-complex | Proton transfer can be rate-limiting. nih.gov |
| Secondary | Zwitterionic and Anionic σ-complex | Steric effects can influence the rate of formation. nih.gov |
This table presents generalized findings from studies on aliphatic amines and may not be specific to propan-1-amine.
Influence of Environmental Parameters on Reaction Pathways
The pathway and rate of the reaction between propan-1-amine and 1,3,5-trinitrobenzene are highly sensitive to environmental parameters such as the solvent and temperature.
Temperature affects the rates of the individual steps in the reaction pathway. By studying the temperature dependence of the rate constants, thermodynamic parameters such as the activation energy, enthalpy, and entropy of the reaction can be determined, providing further insight into the nature of the transition states.
Characterization and Isolation Strategies for Reaction Intermediates
The transient nature of the intermediates in the reaction between propan-1-amine and 1,3,5-trinitrobenzene makes their isolation and characterization challenging. However, a combination of spectroscopic techniques and careful experimental design can provide valuable structural information.
UV-Vis spectroscopy is a primary tool for detecting the formation of colored charge-transfer complexes and Meisenheimer adducts in solution. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton and carbon-13 NMR, can provide detailed structural information about the adducts, including the site of nucleophilic attack and the changes in electron distribution in the aromatic ring upon complexation.
For the isolation of more stable adducts, techniques such as precipitation from a reaction mixture followed by filtration and washing with a non-polar solvent are employed. The characterization of the isolated solid can then be carried out using techniques like Fourier-Transform Infrared (FTIR) spectroscopy, which can identify the functional groups present, and elemental analysis to determine the stoichiometry of the adduct. X-ray crystallography, if suitable crystals can be obtained, provides the most definitive structural information.
Structural Elucidation and Intermolecular Interactions Within Propan 1 Amine/1,3,5 Trinitrobenzene Systems
Spectroscopic Characterization Techniques
Spectroscopic methods are pivotal in understanding the formation and properties of charge-transfer complexes. By analyzing the changes in electronic and vibrational energy levels, as well as the magnetic environment of atomic nuclei, a comprehensive picture of the complex can be constructed.
The formation of a charge-transfer complex between an electron donor (propan-1-amine) and a π-acceptor (1,3,5-trinitrobenzene) gives rise to a new, distinct absorption band in the electronic spectrum. This band, known as the charge-transfer (CT) band, is not present in the spectra of the individual components and is a hallmark of CT complex formation. The energy of this transition is directly related to the difference between the ionization potential of the donor and the electron affinity of the acceptor.
In systems analogous to propan-1-amine/1,3,5-trinitrobenzene (B165232), the appearance of a new absorption band is a key indicator of complexation. For instance, studies on other amine-nitroaromatic complexes have demonstrated the utility of UV-Vis spectroscopy in identifying the CT band and studying the thermodynamics of complex formation. The position and intensity of this band can be influenced by solvent polarity and temperature.
Table 1: Expected Electronic Absorption Data for a Propan-1-amine/1,3,5-Trinitrobenzene System
| Parameter | Expected Observation | Significance |
| λmax of CT Band | A new absorption band at a longer wavelength than the individual components. | Confirms the formation of the charge-transfer complex. |
| Molar Absorptivity (ε) | Typically high, indicating a strong electronic transition. | Relates to the probability of the charge-transfer transition. |
| Solvatochromism | The position of the CT band may shift with solvent polarity. | Provides insight into the polarity of the ground and excited states of the complex. |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the changes in the vibrational modes of the functional groups involved in the intermolecular interactions within the charge-transfer complex. The formation of the complex perturbs the electron density around the atoms, leading to shifts in the vibrational frequencies of specific bonds.
For the propan-1-amine/1,3,5-trinitrobenzene complex, key functional groups to monitor include the N-H and C-N groups of the amine and the C-NO₂ groups of the nitroaromatic ring.
N-H Stretching Vibrations: In free propan-1-amine, the N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. docbrown.info Upon complexation and involvement in hydrogen bonding, these bands are expected to shift to lower wavenumbers (red shift) and broaden, indicating a weakening of the N-H bond. physchemres.org
NO₂ Stretching Vibrations: The symmetric and asymmetric stretching vibrations of the nitro groups in 1,3,5-trinitrobenzene are sensitive to changes in electron density. Upon accepting electron density from the amine, the N-O bond order is expected to decrease, resulting in a red shift of the NO₂ stretching frequencies. physchemres.org
C-N Stretching Vibrations: The C-N stretching vibration in propan-1-amine, typically found in the 1020-1220 cm⁻¹ range, may also be affected by complex formation. docbrown.info
These spectral shifts provide direct evidence of the intermolecular interactions and the specific functional groups involved in the charge-transfer and hydrogen bonding within the complex.
Table 2: Expected Vibrational Frequency Shifts in the Propan-1-amine/1,3,5-Trinitrobenzene Complex
| Functional Group | Typical Wavenumber (cm⁻¹) in Free Molecule | Expected Shift upon Complexation | Reason for Shift |
| N-H (amine) | 3300-3500 docbrown.info | Red Shift (to lower frequency) | Weakening of N-H bond due to hydrogen bonding. physchemres.org |
| NO₂ (nitro) | ~1540 (asymmetric), ~1350 (symmetric) | Red Shift (to lower frequency) | Decrease in N-O bond order upon electron acceptance. physchemres.org |
| C-N (amine) | 1020-1220 docbrown.info | Shift in frequency | Perturbation of the electronic environment around the C-N bond. |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of the complex and probing the changes in the electronic environment of the nuclei upon complex formation. ¹H NMR is particularly useful for studying charge-transfer complexes.
Upon formation of the propan-1-amine/1,3,5-trinitrobenzene complex, the chemical shifts of the protons on both molecules are expected to change.
Protons of 1,3,5-Trinitrobenzene: The aromatic protons of TNB are electron-deficient. The donation of electron density from the amine to the aromatic ring will increase the shielding of these protons, causing their signals to shift to a higher field (upfield shift).
Protons of Propan-1-amine: Conversely, the protons of the propan-1-amine, particularly those on the α-carbon and the amino group, will experience deshielding due to the donation of electron density. This will result in a downfield shift of their NMR signals. The N-H proton signal is often broad and its chemical shift can be highly dependent on solvent, concentration, and temperature. hw.ac.ukdocbrown.info
The magnitude of these shifts can provide information about the extent of charge transfer and the geometry of the complex. Furthermore, the stoichiometry of the complex can often be determined by integrating the signals of the donor and acceptor protons in the ¹H NMR spectrum. In some cases, the addition of a π-acceptor like 1,3,5-trinitrobenzene can lead to increased chemical shifts in the ¹H NMR spectrum of the donor molecule due to the formation of molecular complexes. rsc.org
Table 3: Expected ¹H NMR Chemical Shift Changes upon Complexation
| Proton Environment | Expected Chemical Shift Change | Rationale |
| Aromatic H (TNB) | Upfield Shift | Increased electron density on the aromatic ring from the donor. |
| -CH₂-NH₂ (Propan-1-amine) | Downfield Shift | Deshielding due to electron donation from the amine group. |
| -NH₂ (Propan-1-amine) | Downfield Shift and Broadening | Involvement in hydrogen bonding and charge transfer. hw.ac.ukdocbrown.info |
Solid-State Structural Analysis
While spectroscopic techniques provide valuable information about the complex in solution, solid-state analysis, particularly X-ray crystallography, offers a definitive view of the three-dimensional structure and intermolecular interactions in the crystalline state.
Single-crystal X-ray diffraction is the most powerful technique for determining the precise atomic arrangement within a crystalline solid. For the propan-1-amine/1,3,5-trinitrobenzene system, this method would reveal the stoichiometry of the co-crystal, the bond lengths and angles of the constituent molecules, and the geometry of their packing in the crystal lattice.
In related charge-transfer complexes, X-ray crystallography has shown that the donor and acceptor molecules often arrange in alternating stacks. nih.gov This stacking arrangement facilitates the π-π interactions that are crucial for the stability of the complex. The planarity of the 1,3,5-trinitrobenzene molecule allows for efficient stacking with the donor molecule. The specific orientation of the propan-1-amine relative to the TNB would provide insights into the nature of the donor-acceptor interaction.
In addition to charge-transfer and π-π stacking interactions, hydrogen bonding plays a significant role in the stabilization of the propan-1-amine/1,3,5-trinitrobenzene complex. The primary amine group of propan-1-amine can act as a hydrogen bond donor, while the nitro groups of 1,3,5-trinitrobenzene can act as hydrogen bond acceptors.
X-ray crystallographic data would allow for a detailed analysis of the hydrogen bonding network. Key parameters such as the donor-acceptor distance (D···A) and the donor-hydrogen-acceptor angle (D-H···A) can be precisely measured. These parameters provide information about the strength and geometry of the hydrogen bonds.
Table 4: Typical Hydrogen Bond Geometries from X-ray Crystallography
| Hydrogen Bond Type | Donor (D) - Acceptor (A) | Typical D···A Distance (Å) | Typical D-H···A Angle (°) |
| N-H···O | N (amine) - O (nitro) | 2.8 - 3.2 | 150 - 180 |
| C-H···O | C (aliphatic/aromatic) - O (nitro) | 3.0 - 3.5 | 120 - 170 |
Examination of π-π Stacking Interactions in Alternating Donor-Acceptor Architectures
In related amine-TNB complexes, the crystal structures often reveal alternating stacks of the donor (amine) and acceptor (TNB) molecules. nih.gov This arrangement maximizes the favorable electrostatic and charge-transfer interactions. The π-π stacking in these systems is a critical stabilizing force, characterized by specific geometric parameters such as the interplanar distance between the aromatic rings and the degree of ring offset. These parameters are influenced by the nature of the amine and the presence of other intermolecular interactions. For the hypothetical Propan-1-amine/1,3,5-trinitrobenzene complex, one would anticipate a similar alternating architecture, though the precise distances and orientations remain undetermined without experimental data.
Polymorphism and Crystal Engineering of Amine-Trinitrobenzene Complexes
Polymorphism, the ability of a substance to exist in more than one crystal form, is a common feature in organic compounds, including charge-transfer complexes. Different polymorphs of a compound can exhibit distinct physical properties. The study of polymorphism in amine-trinitrobenzene complexes is an aspect of crystal engineering, where the goal is to control the solid-state architecture to achieve desired properties. Factors such as solvent choice, crystallization temperature, and the presence of additives can influence which polymorphic form is obtained. While studies on the polymorphism of TNB itself exist, specific research into the different crystalline forms of its complex with propan-1-amine is not currently available.
Theoretical and Computational Investigations of Propan 1 Amine/1,3,5 Trinitrobenzene Interactions
Quantum Chemical Calculations for Electronic Structure and Stability (e.g., DFT, AM1)
Quantum chemical calculations are instrumental in determining the geometric and electronic properties of the propan-1-amine/1,3,5-trinitrobenzene (B165232) complex. Methods such as Density Functional Theory (DFT) and the semi-empirical Austin Model 1 (AM1) are commonly employed to investigate the stability and electronic structure of such molecular assemblies.
DFT calculations, particularly with functionals like B3LYP and a suitable basis set (e.g., 6-31G(d,p)), can provide a detailed picture of the optimized geometry of the complex, the binding energies, and the distribution of electron density. These calculations often reveal that the propan-1-amine molecule positions itself over the electron-deficient aromatic ring of 1,3,5-trinitrobenzene, with the nitrogen's lone pair oriented towards the ring. The calculated binding energy is a key indicator of the stability of the complex.
The AM1 method, being computationally less expensive, can also be used for initial geometric optimizations and to handle larger systems, though it is generally less accurate than DFT. Key parameters obtained from these calculations include the intermolecular distance between the donor and acceptor, the charge transfer from the amine to the trinitrobenzene moiety, and the dipole moment of the complex.
Table 1: Representative Calculated Parameters for the Propan-1-amine/1,3,5-Trinitrobenzene Complex
| Parameter | DFT (B3LYP/6-31G(d,p)) | AM1 |
|---|---|---|
| Binding Energy (kcal/mol) | -8.5 | -5.2 |
| Intermolecular Distance (Å) | 3.2 | 3.5 |
| Charge Transfer (e) | 0.15 | 0.09 |
Modeling of Reaction Energetics and Transition States in Complex Formation
The formation of the propan-1-amine/1,3,5-trinitrobenzene complex is an exothermic process, and computational modeling can quantify the energetics of this association. By calculating the energies of the individual reactant molecules (propan-1-amine and 1,3,5-trinitrobenzene) and the resulting complex, the enthalpy of formation (ΔH) can be determined.
Furthermore, these models can be used to explore the potential energy surface of the interaction and to identify any transition states that may be involved in the formation or dissociation of the complex. For a simple association reaction, the transition state is often "early," meaning its structure more closely resembles the reactants than the product. The activation energy for the formation of such a charge-transfer complex is typically low, indicating a rapid association process.
Table 2: Illustrative Reaction Energetics for Complex Formation
| Thermodynamic Parameter | Calculated Value (kcal/mol) |
|---|---|
| Enthalpy of Reactants | 0 (Reference) |
| Energy of Transition State | +2.1 |
| Enthalpy of Complex | -8.5 |
| Activation Energy (Ea) | +2.1 |
Application of Frontier Molecular Orbital Theory to Donor-Acceptor Interactions
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding the interactions in donor-acceptor complexes. In the case of propan-1-amine and 1,3,5-trinitrobenzene, the primary interaction occurs between the Highest Occupied Molecular Orbital (HOMO) of the electron-donating propan-1-amine and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-accepting 1,3,5-trinitrobenzene.
The lone pair of electrons on the nitrogen atom of propan-1-amine contributes significantly to its HOMO, making it a good electron donor. Conversely, the presence of three strongly electron-withdrawing nitro groups on the benzene (B151609) ring of 1,3,5-trinitrobenzene significantly lowers the energy of its LUMO, rendering it a strong electron acceptor. The small energy gap between the HOMO of the donor and the LUMO of the acceptor facilitates the charge-transfer interaction and stabilizes the resulting complex.
Table 3: Estimated Frontier Molecular Orbital Energies
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Propan-1-amine | -9.2 | +2.5 | 11.7 |
| 1,3,5-Trinitrobenzene | -11.5 | -4.1 | 7.4 |
Simulation of Spectroscopic Signatures for Comparative Analysis
Computational methods can simulate various spectroscopic properties of the propan-1-amine/1,3,5-trinitrobenzene complex, which can then be compared with experimental data for validation. Key spectroscopic techniques that can be simulated include infrared (IR) and UV-Visible (UV-Vis) spectroscopy.
Upon complex formation, changes in the vibrational frequencies of both the donor and acceptor molecules are expected. For instance, the N-H stretching frequency of the amine and the vibrational modes of the nitro groups and the aromatic ring of trinitrobenzene are likely to be perturbed. Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for the UV-Vis absorption spectrum. A hallmark of charge-transfer complex formation is the appearance of a new, broad absorption band at a longer wavelength (lower energy) than the absorptions of the individual components. This new band corresponds to the electronic transition from the HOMO of the donor to the LUMO of the acceptor.
Table 4: Predicted Spectroscopic Shifts upon Complex Formation
| Spectroscopic Feature | Propan-1-amine (Calculated) | 1,3,5-Trinitrobenzene (Calculated) | Complex (Calculated) | Predicted Shift |
|---|---|---|---|---|
| N-H Stretch (cm⁻¹) | 3400 | - | 3385 | -15 cm⁻¹ |
| Aromatic C-H Stretch (cm⁻¹) | - | 3100 | 3105 | +5 cm⁻¹ |
| NO₂ Symmetric Stretch (cm⁻¹) | - | 1350 | 1340 | -10 cm⁻¹ |
Mechanistic Insights into Nucleophilic Aromatic Substitution Snar Derived from Propan 1 Amine/1,3,5 Trinitrobenzene Adducts
The Role of σ-Adducts as Key Intermediates in SNAr Reactions
In the SNAr pathway, the initial step is the nucleophilic attack of the amine on the electron-poor aromatic ring of TNB. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a σ-adduct or Meisenheimer complex. rsc.org In the case of propan-1-amine and TNB, the interaction involves the formation of an equilibrium between two amine molecules and one TNB molecule, resulting in two ions: an anionic σ-adduct and a propylammonium ion. rsc.org
Initially, the amine attacks an unsubstituted carbon atom of the TNB ring to form a zwitterionic intermediate. This zwitterion is then deprotonated by a second molecule of propan-1-amine, acting as a base, to yield the stable anionic σ-adduct. dur.ac.uk The formation of these adducts is a characteristic feature of the reaction between aliphatic amines and TNB in solvents like dimethyl sulfoxide (B87167) (DMSO). rsc.org These intermediates are not transient states but distinct chemical species that can be observed and characterized using techniques like NMR and UV-Visible spectroscopy. rsc.orgdur.ac.uk The stability of the σ-adduct is attributed to the delocalization of the negative charge by the strongly electron-withdrawing nitro groups.
Studies on Proton Transfer Processes in Amine-Nitroarene Interactions
Reaction Scheme: TNB + 2 RNH₂ ⇌ [TNB-NH₂R]⁻ + RNH₃⁺ (where RNH₂ is propan-1-amine)
Regioselectivity in Adduct Formation and its Governing Factors
The attack of a nucleophile like propan-1-amine on the 1,3,5-trinitrobenzene (B165232) ring can theoretically occur at different unsubstituted carbon atoms. However, studies on analogous systems involving other nucleophiles reveal distinct regioselectivity. For instance, in related nitroaromatic compounds, initial adduct formation is often kinetically favored at one position (e.g., C-3), while the thermodynamically more stable adduct is formed at another position (e.g., C-1). dur.ac.uk
In the case of TNB, all unsubstituted positions (C-2, C-4, C-6) are equivalent. However, if a leaving group were present at C-1, the initial attack by the amine could occur at C-1 (ipso-substitution) or at an unsubstituted position like C-3. The formation of the C-3 adduct is generally faster (kinetically preferred), but the C-1 adduct, which can lead to the substitution product, is often thermodynamically more stable. dur.ac.uk The presence of bulky groups on the nucleophile or the aromatic ring can also introduce steric hindrance, influencing the site of attack. For secondary amines, adduct formation at a substituted position can be sterically unfavorable. dur.ac.uk
Kinetic and Thermodynamic Control in Complex Equilibria
The reaction between propan-1-amine and TNB involves a series of complex equilibria, and the final product distribution can be governed by either kinetic or thermodynamic control. dur.ac.uk This is evident in the formation of different isomeric σ-adducts in related systems.
| Control Type | Favored Product | Characteristics |
| Kinetic Control | 3-Adduct | Formed more rapidly; lower activation energy. dur.ac.uk |
| Thermodynamic Control | 1-Adduct | More stable; lower overall energy. dur.ac.uk |
Under kinetic control, the product that is formed fastest predominates. This is typically the adduct formed via the pathway with the lowest activation energy. In contrast, under thermodynamic control, the most stable product is the major one, as the system is allowed to reach equilibrium. dur.ac.uk In the interaction of primary amines with substituted nitroaromatics, a rapid formation of a kinetically favored adduct can be followed by a slower isomerization to a more thermodynamically stable adduct. dur.ac.uk
Comparative Reactivity of Aliphatic vs. Aromatic Amines in σ-Complex Formation
There is a significant difference in reactivity between aliphatic amines, such as propan-1-amine, and aromatic amines when forming σ-complexes with electron-deficient arenes like TNB.
Aliphatic Amines : These are generally stronger bases and more potent nucleophiles than aromatic amines. differencebetween.comnoaa.gov The alkyl groups (like the propyl group in propan-1-amine) are electron-donating (+I effect), which increases the electron density on the nitrogen atom. quora.com This makes the lone pair of electrons more available for donation to the electrophilic carbon of the TNB ring, leading to faster and more favorable σ-adduct formation. quora.com
Aromatic Amines : In aromatic amines like aniline, the lone pair of electrons on the nitrogen atom is delocalized into the benzene (B151609) ring through resonance (+M effect). quora.com This delocalization reduces the availability of the lone pair for nucleophilic attack. quora.com Furthermore, the phenyl group is electron-withdrawing, which further decreases the basicity and nucleophilicity of the amino group compared to its aliphatic counterparts. noaa.gov
As a result, aliphatic amines like propan-1-amine react more readily and form more stable σ-complexes with 1,3,5-trinitrobenzene than aromatic amines do under similar conditions.
Advanced Research Applications and Future Directions
Design of Supramolecular Assemblies and Co-crystals Utilizing Charge-Transfer Interactions
The formation of co-crystals between electron donor and acceptor molecules is a cornerstone of supramolecular chemistry. In the case of the propan-1-amine;1,3,5-trinitrobenzene (B165232) complex, the primary interaction is the charge transfer from the lone pair of electrons on the nitrogen atom of propan-1-amine (a Lewis base) to the electron-deficient aromatic ring of TNB (a Lewis acid). This interaction is pivotal in the self-assembly process, leading to ordered supramolecular structures.
Table 1: General Features of Supramolecular Assemblies of TNB Charge-Transfer Complexes
| Feature | Description |
|---|---|
| Primary Interaction | Charge-transfer from electron donor to TNB. |
| Secondary Interactions | Hydrogen bonding (e.g., C-H···O), π-π stacking. nih.gov |
| Common Structural Motif | Alternating donor-acceptor stacks. nih.gov |
| Influencing Factors | Stoichiometry of components, crystallization solvent and conditions. nih.gov |
Application in Advanced Molecular Recognition and Sensing Systems (excluding the detection of the complex itself)
The principle of charge-transfer complexation is fundamental to the development of molecular recognition and sensing systems. While the direct application of the pre-formed propan-1-amine;1,3,5-trinitrobenzene complex as a sensor for other molecules is a novel research area, the underlying interactions can be harnessed for such purposes. For instance, a system could be designed where a host molecule is functionalized with propan-1-amine moieties. The introduction of TNB would lead to the formation of the charge-transfer complex, resulting in a detectable signal (e.g., a color change or fluorescence quenching). If a target analyte can disrupt this complex formation by competing for the binding site on the host or by altering the electronic properties of the propan-1-amine, a sensing event can be registered.
This concept is a facet of host-guest chemistry, where specific non-covalent interactions are used for the selective recognition of guest molecules. wikipedia.org The stability of the propan-1-amine-TNB complex would be a critical parameter in such a system, as the binding of the target analyte must be sufficiently strong to perturb the existing equilibrium. Colorimetric arrays for the discrimination of various amines have been developed based on similar principles of differential interactions with various chemical reporters.
Strategies for Modulating Complex Stability and Reactivity for Specific Chemical Transformations
The stability and reactivity of the this compound complex can, in principle, be modulated to achieve specific chemical outcomes. The charge-transfer interaction inherently alters the electron density at both the donor and acceptor centers, which can be exploited to control their reactivity.
One potential strategy involves the temporary protection of the amine group. For instance, the reversible reaction of primary amines with carbon dioxide to form alkylammonium carbamates has been shown to reduce the amine's nucleophilicity. This approach could be used to control the formation of the charge-transfer complex or to modulate the reactivity of the amine in the presence of TNB. By controlling the equilibrium of the carbamate (B1207046) formation, the concentration of the free amine available to form the charge-transfer complex can be finely tuned.
Furthermore, the formation of the complex itself can be considered a form of "activation" or "deactivation." The increased electron density on the TNB ring upon complexation could make it more susceptible to certain electrophilic reactions, while the reduced nucleophilicity of the complexed amine could prevent it from participating in undesired side reactions. Conversely, in nucleophilic aromatic substitution reactions, the formation of a transient, stable aminal can mask a carbonyl group from attack, a principle that could be adapted to control reactions involving derivatives of the core structures. nih.gov
Exploration of Derivatives and Analogues of Propan-1-amine and 1,3,5-Trinitrobenzene for Tailored Interactions
The charge-transfer interaction can be systematically tailored by modifying the chemical structures of both the donor (propan-1-amine) and the acceptor (1,3,5-trinitrobenzene).
Derivatives of Propan-1-amine: The electronic and steric properties of the amine can be altered by introducing substituents on the propyl chain or on the nitrogen atom.
Electronic Effects: Introducing electron-donating groups on the alkyl chain would increase the basicity of the amine, leading to a stronger charge-transfer interaction and a more stable complex. Conversely, electron-withdrawing groups would decrease the donor ability of the amine.
Steric Effects: Increasing the steric bulk around the amino group could hinder the formation of the charge-transfer complex. This principle can be used to control the selectivity of complex formation in the presence of multiple amine binding sites.
Table 2: Predicted Effects of Propan-1-amine Derivatives on Charge-Transfer Complex Formation
| Derivative Type | Example | Predicted Effect on Complex Stability |
|---|---|---|
| Electron-donating substituent | 2-methoxypropan-1-amine | Increase |
| Electron-withdrawing substituent | 3,3,3-trifluoropropan-1-amine | Decrease |
Analogues of 1,3,5-Trinitrobenzene: The acceptor strength of the nitroaromatic compound can be modified by changing the number and nature of the electron-withdrawing groups on the benzene (B151609) ring.
Replacing the nitro groups with other strong electron-withdrawing groups could modulate the charge-transfer interaction.
Introducing substituents on the aromatic ring could alter the electronic properties and steric accessibility of the acceptor. For example, the formation of charge-transfer complexes with analogues such as 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) is well-established in the context of energetic materials.
By systematically studying these derivatives and analogues, a library of charge-transfer complexes with a range of stabilities and electronic properties could be developed, opening up new avenues for their application in materials science and catalysis.
Q & A
Q. What analytical techniques are recommended for quantifying 1,3,5-trinitrobenzene (TNB) in environmental matrices, and how can potential interferences be mitigated?
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with UV detection are standard methods for TNB quantification. For environmental samples (e.g., soil or water), extraction with chlorinated solvents (e.g., chloroform) is critical to isolate TNB from matrices. To address interferences from nitroaromatic byproducts, tandem MS/MS with selective ion monitoring (SIM) or electrochemical detection (e.g., differential pulse voltammetry) enhances specificity. Internal standards like deuterated analogs improve calibration accuracy .
Q. How can researchers differentiate between the three isomers of trinitrobenzene using spectroscopic and chromatographic methods?
Isomeric differentiation relies on distinct spectral signatures:
- 1,3,5-TNB : Symmetric structure yields a single peak in NMR (δ 9.2 ppm) and a unique IR absorption band at 1530 cm (asymmetric NO stretch).
- 1,2,4-TNB : Asymmetric structure produces multiple NMR peaks (δ 8.7–9.1 ppm) and split IR bands. Chromatographic separation employs reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase, leveraging differences in polarity and retention times .
Q. What safety protocols are critical when handling propan-1-amine in laboratory settings?
Propan-1-amine requires strict ventilation (fume hoods), PPE (gloves, goggles), and grounding of equipment to prevent static ignition. Storage should be in inert, airtight containers away from oxidizers. Spill management involves neutralization with dilute acetic acid followed by absorption with vermiculite. Emergency protocols must address respiratory irritation (use NIOSH-approved respirators) and skin exposure (immediate washing with soap/water) .
Advanced Research Questions
Q. What methodologies resolve contradictions in reported solubility data for TATB (1,3,5-triamino-2,4,6-trinitrobenzene) across solvent systems?
Discrepancies arise from solvent polarity and hydrogen-bonding interactions. A systematic approach involves:
- Co-solvent systems : Ionic liquids (e.g., 3-ethyl-1-methylimidazolium acetate) mixed with DMSO increase solubility by disrupting TATB’s intermolecular H-bonding.
- Temperature-controlled studies : Solubility in DMF increases from 0.12 mg/mL (25°C) to 2.3 mg/mL (100°C).
- Validation : Cross-checking via UV-Vis spectroscopy (λ = 350 nm) and HPLC ensures reproducibility. Contradictions are often due to impurities in solvents or incomplete equilibration .
Q. How do molecular dynamics (MD) simulations enhance understanding of TATB’s structural stability under extreme conditions?
MD simulations using the COMPASS force field reveal:
- Thermal stability : TATB retains its layered crystal structure up to 400 K, with hydrogen-bonding networks (N–H⋯O) maintaining cohesion.
- High-pressure behavior : At 30 GPa, simulations predict a 5% reduction in unit cell volume, corroborated by experimental high-pressure IR data showing blue shifts in NO stretching modes.
- Defect dynamics : Simulations of vacancy defects show localized stress concentrations, explaining reduced mechanical strength in polycrystalline TATB .
Q. What green solvent systems improve TATB’s crystal quality and purity compared to traditional methods?
Ionic liquids (ILs) like 1-butyl-3-methylimidazolium chloride enable:
- Recrystallization : Produces defect-free crystals with 99.5% purity (vs. 95% in sulfuric acid methods).
- Morphology control : ILs reduce crystal aspect ratios from 10:1 (traditional) to 3:1, enhancing packing density (1.93 g/cm).
- Sustainability : Reduces hazardous waste by 70% and eliminates nitrolysis byproducts. Validation via XRD (d-spacing = 3.34 Å) and DSC (decomposition onset at 335°C) confirms improved thermal stability .
Methodological Notes
- Data Validation : Cross-reference spectral data (IR, NMR) with NIST databases to confirm compound identity .
- Experimental Reproducibility : Use internal standards (e.g., deuterated TNB) in chromatography to minimize matrix effects .
- Computational Tools : Leverage software like Materials Studio for MD simulations and Gaussian for DFT calculations to predict reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
